molecular formula C18H14N2O2S B14994009 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B14994009
M. Wt: 322.4 g/mol
InChI Key: ZYJUIKZUMQHXRG-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of pyrimidine-thiones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the formation of the pyrimidine-thione core through the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the pyrimidine-thione core.

Scientific Research Applications

2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-thiones and their derivatives, such as:

  • Pyrrolo[2,3-d]pyrimidinethione derivatives
  • Thieno[2,3-d]pyrimidinethione derivatives

Uniqueness

What sets 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain applications, such as its potential anticancer activity .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23)

InChI Key

ZYJUIKZUMQHXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O

Origin of Product

United States

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